Cas no 2228263-20-3 (1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbonitrile)

1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbonitrile
- EN300-1749698
- 2228263-20-3
- 1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile
-
- インチ: 1S/C11H9N3/c12-8-11(4-5-11)9-7-13-14-6-2-1-3-10(9)14/h1-3,6-7H,4-5H2
- InChIKey: MCOVLPHRFBIEIX-UHFFFAOYSA-N
- SMILES: N12C=CC=CC1=C(C=N2)C1(C#N)CC1
計算された属性
- 精确分子量: 183.079647300g/mol
- 同位素质量: 183.079647300g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 14
- 回転可能化学結合数: 1
- 複雑さ: 286
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.1
- トポロジー分子極性表面積: 41.1Ų
1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1749698-0.5g |
1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile |
2228263-20-3 | 0.5g |
$1482.0 | 2023-09-20 | ||
Enamine | EN300-1749698-10.0g |
1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile |
2228263-20-3 | 10g |
$6635.0 | 2023-05-26 | ||
Enamine | EN300-1749698-5g |
1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile |
2228263-20-3 | 5g |
$4475.0 | 2023-09-20 | ||
Enamine | EN300-1749698-0.25g |
1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile |
2228263-20-3 | 0.25g |
$1420.0 | 2023-09-20 | ||
Enamine | EN300-1749698-10g |
1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile |
2228263-20-3 | 10g |
$6635.0 | 2023-09-20 | ||
Enamine | EN300-1749698-5.0g |
1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile |
2228263-20-3 | 5g |
$4475.0 | 2023-05-26 | ||
Enamine | EN300-1749698-0.05g |
1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile |
2228263-20-3 | 0.05g |
$1296.0 | 2023-09-20 | ||
Enamine | EN300-1749698-0.1g |
1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile |
2228263-20-3 | 0.1g |
$1357.0 | 2023-09-20 | ||
Enamine | EN300-1749698-1.0g |
1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile |
2228263-20-3 | 1g |
$1543.0 | 2023-05-26 | ||
Enamine | EN300-1749698-2.5g |
1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile |
2228263-20-3 | 2.5g |
$3025.0 | 2023-09-20 |
1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbonitrile 関連文献
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Feng Lin,Qiuling Song,Yuyu Gao,Xiuling Cui RSC Adv., 2014,4, 19856-19860
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Ryota Sakamoto,Taishiro Sasaki,Norikazu Honda,Takeshi Yamamura Chem. Commun., 2009, 5156-5158
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Tanja Knaus,Vasilis Tseliou,Luke D. Humphreys,Nigel S. Scrutton,Francesco G. Mutti Green Chem., 2018,20, 3931-3943
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Shuyao Wu,Jiali Chen,Daliang Liu,Qian Zhuang,Qi Pei,Lixin Xia,Qian Zhang,Jun-ichi Kikuchi,Yoshio Hisaeda RSC Adv., 2016,6, 70781-70790
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Kai Chang,Duy Thanh Tran,Jingqiang Wang,Nam Hoon Kim J. Mater. Chem. A, 2022,10, 3102-3111
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
1-{pyrazolo1,5-apyridin-3-yl}cyclopropane-1-carbonitrileに関する追加情報
Introduction to 1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile (CAS No: 2228263-20-3)
1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile, identified by the CAS number 2228263-20-3, is a sophisticated heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by the integration of multiple nitrogen-containing rings, which often endows them with unique biological activities and potential therapeutic applications. The structural framework of 1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile combines a pyrazole ring with a pyridine moiety, further functionalized by a cyclopropane unit and a nitrile group. Such structural motifs are frequently explored in drug discovery due to their ability to modulate biological pathways through precise interactions with target proteins and enzymes.
The cyclopropane ring, a three-membered carbon structure, is particularly noteworthy in medicinal chemistry due to its strained geometry. This strain can enhance the reactivity of the molecule, making it more susceptible to various chemical transformations and biological interactions. In particular, the cyclopropane unit can serve as a pharmacophore, contributing to the binding affinity and selectivity of the compound towards specific biological targets. The nitrile group at the carbon position further enhances the compound's versatility, allowing for diverse functionalization and interaction mechanisms.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of 1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile with potential biological targets. These studies suggest that the compound may exhibit inhibitory activity against certain kinases and enzymes implicated in inflammatory and oncological pathways. The pyrazole-pyridine hybrid scaffold is known to interact effectively with ATP-binding pockets in kinases, making it a promising candidate for developing kinase inhibitors. Additionally, the presence of multiple nitrogen atoms in the molecule enhances its hydrogen bonding capabilities, which is crucial for stabilizing protein-ligand interactions.
The synthesis of 1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The construction of the pyrazole-pyridine core typically involves condensation reactions between appropriate precursors under controlled conditions. Subsequent functionalization with the cyclopropane unit and nitrile group requires specialized synthetic strategies, often involving transition metal-catalyzed reactions or electrochemical methods. These synthetic approaches ensure high yields and purity, which are essential for subsequent biological evaluation.
In vitro studies have begun to explore the pharmacological profile of 1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile, revealing promising activities in several disease models. Initial assays have demonstrated inhibitory effects on certain inflammatory cytokines and growth factor receptors, suggesting potential applications in treating chronic inflammatory disorders and cancer. Furthermore, preliminary toxicology studies indicate that the compound exhibits moderate solubility in aqueous buffers and minimal hemolysis at tested concentrations, raising optimism about its bioavailability and safety profile.
The integration of 1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile into drug development pipelines is being accelerated by collaborations between academic researchers and pharmaceutical companies. These partnerships leverage cutting-edge technologies such as high-throughput screening (HTS) and structure-based drug design (SBDD) to rapidly identify lead compounds and optimize their pharmacokinetic properties. The compound's unique structural features make it an attractive scaffold for further derivatization, allowing researchers to fine-tune its biological activity while maintaining favorable pharmacokinetic characteristics.
Future research directions for 1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile include exploring its mechanism of action in greater detail and evaluating its efficacy in animal models of disease. Additionally, investigating its potential interactions with other biological pathways may uncover novel therapeutic applications beyond its initial scope. The compound's versatility as a scaffold for drug design also opens avenues for developing combination therapies that synergize multiple targets for enhanced therapeutic outcomes.
As our understanding of molecular interactions continues to evolve, compounds like 1-{pyrazolo[1,5-a]pyridin-3-yl}cyclopropane-1-carbonitrile are poised to play pivotal roles in next-generation pharmaceuticals. Their complex structures offer unique opportunities for modulating disease-related pathways with high precision, while their synthetic accessibility allows for rapid exploration of new chemical space. With ongoing advancements in synthetic methodologies and biotechnological tools, the future looks promising for this intriguing molecule as it progresses through preclinical development towards potential clinical applications.
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